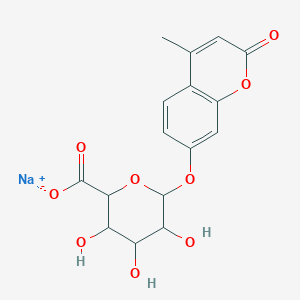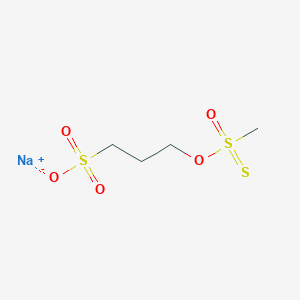
Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is related to the broader class of substances involving tetrahydrobenzo[b]pyrans, pyrano[2,3-d]pyrimidines, and dihydropyrano[3,2-c]chromenes, which are of significant interest in organic synthetic and medicinal chemistry due to their potential as drug-like candidates for biological applications. The focus is on synthesizing these compounds using environmentally benign and efficient methods, highlighting the importance of green chemistry in modern research.
Synthesis Analysis
The synthesis of related compounds has been achieved through multicomponent reactions utilizing sodium benzoate and sodium malonate as catalysts in water, representing green and efficient methods. These reactions provide high yields of the target products under relatively mild conditions, emphasizing the advancements in organic synthesis towards more sustainable practices (Ostadzadeh & Kiyani, 2022); (Tazari & Kiyani, 2019).
Molecular Structure Analysis
Studies on the molecular structure of related compounds involve crystallographic analysis and X-ray diffraction methods, providing detailed insights into the arrangements and configurations of atoms within these molecules. Such analyses are crucial for understanding the chemical behavior and reactivity of these compounds (Covarrubias-zúñiga & Espinosa-Pérez, 1997).
Chemical Reactions and Properties
The reactivity of these compounds involves various chemical reactions, including Michael addition and Knoevenagel condensation, leading to the formation of complex heterocyclic structures. These reactions are facilitated by catalysts like sodium benzoate and malonate, showcasing the compounds' versatility in synthesis (Abaszadeh & Seifi, 2017).
Applications De Recherche Scientifique
Crystallography and Structural Analysis
One study discusses the structural characterization of lasalocid sodium salts, which include a similar complex molecular structure to the chemical compound . The study details the coordination of sodium ions in these structures, highlighting the importance of such compounds in understanding ion coordination and molecular interactions in crystal structures (Shui & Eggleston, 1995).
Synthetic Chemistry
Research in synthetic chemistry has focused on the development of novel methodologies for synthesizing related compounds. For instance, the enantiospecific synthesis of related pyranecarboxylic acids demonstrates advances in achieving high enantiomeric excesses in synthesis, underscoring the relevance of such compounds in stereochemically controlled synthetic processes (Deschenaux et al., 1989).
Medicinal Chemistry
In the field of medicinal chemistry, certain derivatives of the compound show promising antimicrobial activities. A study describes the synthesis of chromeno[2,3-d]pyrimidinone derivatives using a related compound as a precursor, evaluated for their in vitro antimicrobial activity. This highlights the potential pharmaceutical applications of these compounds, including their role as intermediates in developing new antimicrobial agents (Ghashang et al., 2013).
Antioxidant Activity
The compound's derivatives have also been explored for their antioxidant activities. For example, a study on novel pyranochromen-1-ones synthesized via pseudo-multicomponent reactions indicates the evaluation of their antioxidant activity. The results suggest that certain substituents on the chromone framework significantly influence antioxidant efficacy, with some compounds showing excellent activity at lower concentrations (Saher et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.Na/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVQUWOKCARXPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate | |
CAS RN |
89157-94-8 |
Source


|
| Record name | 4-Methylumbelliferyl-^a-L-iduronide sodium salt, synthetic, Affymetrix/USB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)






![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)





![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)